molecular formula C12H17O5P B1284223 (S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 98674-83-0

(S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Cat. No. B1284223
CAS RN: 98674-83-0
M. Wt: 272.23 g/mol
InChI Key: HNFXKRNIAWHFJN-LLVKDONJSA-N
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Description

“(S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide” is a chemical compound with the empirical formula C12H17O5P. It has a molecular weight of 272.23 .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a phosphorus atom bonded to an oxygen atom, forming a 1,3,2-dioxaphosphorinane ring. The ring also contains a hydroxy group and a methoxyphenyl group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in the formation of an ethyl linker between MMC and the NO-releasing moiety .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.23 g/mol. It is a white powder with a melting point of 194-196 °C. It is stable under normal conditions and should be stored at 2-8°C .

Scientific Research Applications

Organic Synthesis

  • Resolution of Racemic Compounds : This compound is used in the resolution of racemic mixtures. For instance, Leeman et al. (2009) demonstrated the resolution of 2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide (phencyphos) through preferential crystallization, highlighting its role in producing pure enantiomers (Leeman, Querniard, Kaptein, & Kellogg, 2009).

  • Synthesis of Chiral Synthons : Weener et al. (1998) prepared cis- and trans-2-(isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane as chiral isocyanomethylphosphonate synthons, indicating its use in creating complex organic molecules (Weener, Versleijen, Meetsma, Hoeve, & Leusen, 1998).

Material Science

  • Flame Retardants : Xing (2001) synthesized 5,5-dimethyl-2-oxy-2-(N,N'-phenylediamino-dibenzyl)-di-1,3,2-dioxaphosphorinanes as intumescent flame retardants, demonstrating its potential in enhancing fire safety in materials (Xing, 2001).

Pharmaceutical Chemistry

  • Antimicrobial Activity : Babu et al. (2008) synthesized 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates and evaluated their antimicrobial activity, showing its potential in medical applications (Babu, Prasad, Reddy, & Raju, 2008).

  • Potential Antitumor Agents : Billman et al. (1968) prepared a series of 2-alkoxy, 2-acyl, and 2-hydroxy-5-alkyl-5-nitro-1,3,2-dioxaphosphorinane 2-oxides for antitumor evaluation, indicating its use in cancer research (Billman, May, & Heard, 1968).

Safety And Hazards

This compound is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Future Directions

While the future directions for this specific compound are not clear from the available literature, compounds with similar structures have been studied for their anti-inflammatory, antitumor, and other biological activities. Therefore, this compound could potentially be studied for similar applications .

properties

IUPAC Name

(4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O5P/c1-12(2)8-16-18(13,14)17-11(12)9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFXKRNIAWHFJN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128116
Record name 1,3,2-Dioxaphosphorinane, 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-, 2-oxide, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

CAS RN

98674-83-0
Record name 1,3,2-Dioxaphosphorinane, 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-, 2-oxide, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98674-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaphosphorinane, 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-, 2-oxide, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 2
(S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 3
(S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 4
(S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 5
(S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 6
(S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Citations

For This Compound
1
Citations
H Xianming, RM Kellogg - Synthesis, 1995 - thieme-connect.com
Treatment of the 3-monomethanesulfonates of 1, 2, 2-trisubstituted 1, 3-propanediols under phase-transfer conditions affords 2-aryl (or alkyl)-3, 3-dialkyloxetanes. Twelve oxetanes …
Number of citations: 15 www.thieme-connect.com

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